molecular formula C18H20N6O3 B5062153 1-methyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine

1-methyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine

Cat. No. B5062153
M. Wt: 368.4 g/mol
InChI Key: SAAZHOBCPKRXTH-UHFFFAOYSA-N
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Description

1H-1,2,4-triazol is a type of triazole with a single hydrogen atom attached. It’s a basic aromatic ring and is a core part of many pharmaceutical drugs . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of 1H-1,2,4-triazol and piperazine derivatives can be determined using techniques such as NMR and MS analysis .


Chemical Reactions Analysis

1H-1,2,4-triazol and piperazine derivatives can undergo various chemical reactions, depending on the functional groups attached to them .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,4-triazol and piperazine derivatives, such as their solubility, melting point, and reactivity, can be influenced by the specific functional groups they contain .

Mechanism of Action

The mechanism of action of 1H-1,2,4-triazol and piperazine derivatives can vary widely, depending on their specific structures and the functional groups they contain .

Safety and Hazards

The safety and hazards associated with 1H-1,2,4-triazol and piperazine derivatives can vary widely, depending on their specific structures and the functional groups they contain .

Future Directions

Future research on 1H-1,2,4-triazol and piperazine derivatives could focus on developing new synthesis methods, exploring their potential uses in medicine, and studying their safety and environmental impact .

properties

IUPAC Name

(4-methylpiperazin-1-yl)-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-22-6-8-23(9-7-22)18(25)17-10-16(27-21-17)11-26-15-4-2-14(3-5-15)24-13-19-12-20-24/h2-5,10,12-13H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAZHOBCPKRXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NOC(=C2)COC3=CC=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine

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